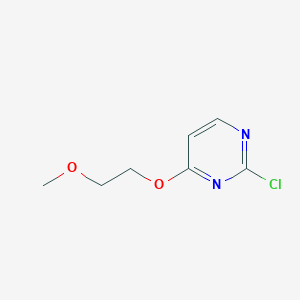

2-Chloro-4-(2-methoxyethoxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(2-methoxyethoxy)pyrimidine: is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry, agriculture, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-methoxyethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(2-methoxyethoxy)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: 2-Chloro-4-(2-methoxyethoxy)pyrimidine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block for creating more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties .

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to therapeutic effects . The exact molecular targets and pathways involved vary depending on the derivative and its intended use .

Comparaison Avec Des Composés Similaires

2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but fewer functional groups.

4-Chloro-2-methylthiopyrimidine: Another pyrimidine derivative with different substituents, used in the synthesis of kinase inhibitors.

Uniqueness: 2-Chloro-4-(2-methoxyethoxy)pyrimidine is unique due to the presence of both a chlorine atom and a 2-methoxyethoxy group, which confer specific reactivity and properties that are valuable in various chemical syntheses .

Activité Biologique

2-Chloro-4-(2-methoxyethoxy)pyrimidine is a pyrimidine derivative that has garnered attention in various fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the context of drug discovery and development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C_8H_10ClN_3O_2, with a molecular weight of 203.63 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at position 2 and a methoxyethoxy group at position 4, which is critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including this compound. For instance, compounds structurally similar to this pyrimidine have shown efficacy against various strains of viruses, including influenza and HIV. The mechanism of action typically involves inhibition of viral replication through interference with viral enzymes or replication processes.

Case Study: Influenza Virus

A study demonstrated that certain pyrimidine derivatives exhibit significant antiviral activity against influenza A virus (IAV). The lead compound showed a reduction in viral load in infected mice models, indicating its potential for therapeutic use in treating viral infections .

Anticancer Activity

Pyrimidines are also recognized for their anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 | EGFR inhibition |

| Similar Pyrimidine Derivative | Lung Cancer | 3.5 | Apoptosis induction |

| Another Analog | Colorectal Cancer | 4.0 | Cell cycle arrest |

The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been particularly noted, leading to apoptosis in cancer cells .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been shown to act as an inhibitor of various kinases involved in signal transduction pathways.

Table 2: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 (nM) |

|---|---|---|

| EGFR | Competitive | 50 |

| CDK2 | Non-competitive | 120 |

| VEGFR | Mixed | 75 |

This profile suggests that the compound could be developed as a targeted therapy for cancers characterized by overactive kinase signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the methoxyethoxy side chain or altering the chlorine substituent can significantly impact potency and selectivity.

Table 3: Structure-Activity Relationship Analysis

| Modification | Effect on Activity |

|---|---|

| Removal of Cl | Decreased potency |

| Addition of Fluorine | Increased selectivity |

| Variation in Alkyl Chain Length | Variable effects |

These findings underscore the importance of chemical modifications in enhancing therapeutic profiles .

Propriétés

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRILHJIMBYGENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.